1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene
Overview
Description
It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Chemical Reactions Analysis
1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, resulting in different products.
Coupling Reactions: For example, Suzuki–Miyaura cross-coupling reactions are used to form carbon-carbon bonds.
Scientific Research Applications
1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals and as a probe in biological studies.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, while the fluoro substituent can enhance the compound’s stability and reactivity . These interactions can lead to the modulation of biological processes and the formation of desired products in chemical reactions .
Comparison with Similar Compounds
1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The presence of the 2-methylpropane-1-sulfonyl group in this compound makes it unique and suitable for specific research and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-(2-methylpropylsulfonyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMGYDJIKHTLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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